Taltsv

Description

Properties

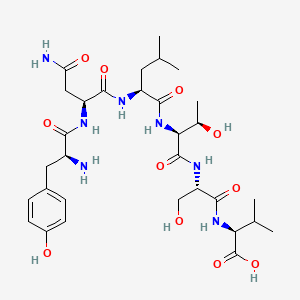

CAS No. |

71487-43-9 |

|---|---|

Molecular Formula |

C31H49N7O11 |

Molecular Weight |

695.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C31H49N7O11/c1-14(2)10-20(35-27(44)21(12-23(33)42)34-26(43)19(32)11-17-6-8-18(41)9-7-17)28(45)38-25(16(5)40)30(47)36-22(13-39)29(46)37-24(15(3)4)31(48)49/h6-9,14-16,19-22,24-25,39-41H,10-13,32H2,1-5H3,(H2,33,42)(H,34,43)(H,35,44)(H,36,47)(H,37,46)(H,38,45)(H,48,49)/t16-,19+,20+,21+,22+,24+,25+/m1/s1 |

InChI Key |

XALFCHBBUSVMCF-WZLZMYGESA-N |

SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

YNLTSV |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TALTSV Tyr-Asn-Leu-Thr-Ser-Val tyrosyl-asparginyl-leucyl-threonyl-seryl-valine |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Siege: A Technical Guide to the Mechanism of Action of Taltz® (Ixekizumab)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltz® (ixekizumab) is a humanized IgG4 monoclonal antibody that has demonstrated significant efficacy in the treatment of moderate-to-severe plaque psoriasis, active psoriatic arthritis, and active ankylosing spondylitis. Its therapeutic effect is derived from its highly specific and potent neutralization of interleukin-17A (IL-17A), a key cytokine implicated in the pathogenesis of these chronic inflammatory conditions. This technical guide provides an in-depth examination of the mechanism of action of ixekizumab, detailing its molecular interactions, the subsequent impact on cellular signaling pathways, and the clinical data that substantiate its therapeutic utility. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to facilitate a thorough understanding of ixekizumab's pharmacological profile.

Introduction: The Role of IL-17A in Chronic Inflammation

Interleukin-17A is a hallmark cytokine produced predominantly by T helper 17 (Th17) cells and plays a pivotal role in host defense against certain pathogens.[1][2][3] However, its dysregulation is a central driver of the pathophysiology of several autoimmune diseases.[1][2][3] IL-17A exists as a homodimer (IL-17A/A) or a heterodimer with IL-17F (IL-17A/F).[1][2][3] Upon binding to its ubiquitously expressed receptor complex, composed of IL-17RA and IL-17RC subunits, it triggers a downstream signaling cascade.[1][2][3] This cascade culminates in the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1/GROα, CXCL8/IL-8), and antimicrobial peptides, which collectively mediate tissue inflammation, keratinocyte hyperproliferation, and neutrophil recruitment—all characteristic features of psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3]

Molecular Mechanism of Action of Ixekizumab

Ixekizumab is engineered to be a high-affinity antagonist of IL-17A. Its mechanism of action can be dissected into two primary steps: direct and specific binding to IL-17A, followed by the functional neutralization of its pro-inflammatory activity.

High-Affinity Binding to Interleukin-17A

Ixekizumab exhibits exceptionally high affinity and specificity for human IL-17A.[1] This binding is characterized by a very low equilibrium dissociation constant (KD), indicating a stable and durable interaction. Surface Plasmon Resonance (SPR) studies have quantified this interaction, demonstrating a KD of less than 3 pM for the binding of ixekizumab to human IL-17A.[1] The antibody is also capable of binding to the IL-17A/F heterodimer.[1]

| Parameter | Human IL-17A | Cynomolgus Monkey IL-17A | Rabbit IL-17A |

| Equilibrium Dissociation Constant (KD) | < 3 pM | 0.8 pM | 1.3 nM and 14 nM |

Table 1: Binding Affinity of Ixekizumab to IL-17A from Various Species as Determined by Surface Plasmon Resonance.[1]

Neutralization of IL-17A Signaling

By binding to IL-17A, ixekizumab sterically hinders the cytokine from interacting with its receptor, IL-17RA.[1] This blockade is the pivotal step in its therapeutic action. The inability of the IL-17A/ixekizumab complex to engage the IL-17RA/RC receptor complex abrogates the downstream signaling cascade.

The functional consequence of this neutralization has been demonstrated in in vitro cell-based assays. For instance, in human dermal fibroblasts, ixekizumab potently inhibits IL-17A-induced production of pro-inflammatory mediators such as IL-6.[4] Similarly, in cell lines like HT-29, ixekizumab effectively blocks the secretion of the chemokine GROα (growth-regulated oncogene-alpha) stimulated by both IL-17A and the IL-17A/F heterodimer.[1][5][6]

| Cytokine | Ixekizumab IC90 | Secukinumab IC90 |

| IL-17A | 2.2 ng/mL | 956.2 ng/mL |

| IL-17A/F | 91 ng/mL | - |

Table 2: Comparative In Vitro Neutralization Potency of Ixekizumab and Secukinumab on IL-6 Release.[4]

Clinical Efficacy: Quantitative Outcomes from Phase 3 Trials

The clinical relevance of ixekizumab's mechanism of action is substantiated by robust data from its Phase 3 clinical trial programs.

Plaque Psoriasis (UNCOVER Program)

In the UNCOVER series of trials, ixekizumab demonstrated rapid and profound improvements in skin clearance. A significantly higher proportion of patients treated with ixekizumab achieved a 75%, 90%, and 100% reduction in the Psoriasis Area and Severity Index (PASI) score compared to placebo and etanercept.

| Endpoint (Week 12) | Ixekizumab 80 mg Q2W | Etanercept 50 mg BIW | Placebo |

| PASI 75 | 89.1% | 48.0% | 3.9% |

| PASI 90 | 70.9% | 22.0% | 0.6% |

| PASI 100 | 35.3% | 7.3% | 0.0% |

| sPGA (0 or 1) | 81.8% | 39.0% | 3.2% |

Table 3: Key Efficacy Outcomes from the UNCOVER-2 and UNCOVER-3 Integrated Analysis at Week 12.[7]

Psoriatic Arthritis (SPIRIT Program)

In the SPIRIT-P1 trial for biologic-naïve patients with active psoriatic arthritis, ixekizumab treatment resulted in significant improvements in joint symptoms, as measured by the American College of Rheumatology (ACR) response criteria.[8][9]

| Endpoint (Week 24) | Ixekizumab 80 mg Q2W | Ixekizumab 80 mg Q4W | Adalimumab 40 mg Q2W | Placebo |

| ACR20 | 62.1% | 57.9% | 57.4% | 30.2% |

| ACR50 | 47.0% | 40.0% | 39.0% | 15.0% |

| ACR70 | 29.0% | 23.0% | 26.0% | 6.0% |

Table 4: ACR Response Rates in the SPIRIT-P1 Study at Week 24.[9]

Ankylosing Spondylitis (COAST Program)

The COAST-V and COAST-W trials evaluated ixekizumab in patients with active ankylosing spondylitis. The primary endpoint was the proportion of patients achieving an Assessment of SpondyloArthritis international Society 40 (ASAS40) response.

| Endpoint (Week 16) | Ixekizumab 80 mg Q2W | Ixekizumab 80 mg Q4W | Adalimumab 40 mg Q2W | Placebo |

| ASAS40 (COAST-V) | 52% | 48% | 36% | 18% |

| ASAS40 (COAST-W) | 31% | 25% | - | 14% |

Table 5: ASAS40 Response Rates in the COAST-V (bDMARD-naïve) and COAST-W (TNFi-experienced) Studies at Week 16.[10][11]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (KD) of ixekizumab binding to IL-17A.

-

Instrumentation: Biacore T200 or similar SPR instrument.

-

Methodology:

-

Recombinant human IL-17A is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.

-

A reference flow cell is prepared similarly but without the immobilized ligand to account for non-specific binding and bulk refractive index changes.

-

A serial dilution of ixekizumab in a suitable running buffer (e.g., HBS-EP+) is prepared.

-

The different concentrations of ixekizumab are injected sequentially over the sensor chip surface at a constant flow rate.

-

The association of ixekizumab to IL-17A is monitored in real-time by measuring the change in resonance units (RU).

-

Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the antibody-antigen complex.

-

The sensor surface is regenerated between cycles using a low pH buffer (e.g., glycine-HCl) to remove bound ixekizumab.

-

The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate kon, koff, and KD.

-

Cell-Based Neutralization Assay (GROα Secretion)

-

Objective: To quantify the ability of ixekizumab to inhibit IL-17A-induced chemokine secretion.

-

Cell Line: HT-29 human colon adenocarcinoma cells.

-

Methodology:

-

HT-29 cells are seeded in 96-well plates and cultured to near confluency.

-

A constant, sub-maximal concentration of recombinant human IL-17A (e.g., 60 ng/mL) or IL-17A/F is pre-incubated with a serial dilution of ixekizumab or an isotype control antibody for a specified time (e.g., 1 hour) at 37°C.

-

The cell culture medium is replaced with the antibody-cytokine mixtures.

-

The cells are incubated for a defined period (e.g., 48 hours) to allow for GROα production and secretion.

-

The cell culture supernatants are collected.

-

The concentration of GROα in the supernatants is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA).

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the ixekizumab concentration and fitting the data to a four-parameter logistic curve.

-

Visualizations

Caption: IL-17A Signaling Pathway and the Point of Inhibition by Ixekizumab.

Caption: Experimental Workflow for Surface Plasmon Resonance (SPR) Analysis.

Conclusion

The mechanism of action of ixekizumab is characterized by its high-affinity, specific binding to the pro-inflammatory cytokine IL-17A. This targeted engagement effectively neutralizes the biological activity of IL-17A, preventing its interaction with its cell surface receptor and thereby inhibiting the downstream inflammatory cascade. This precise molecular targeting translates into significant clinical efficacy in diseases where IL-17A is a key pathogenic driver, such as plaque psoriasis, psoriatic arthritis, and ankylosing spondylitis. The quantitative data from preclinical and clinical studies provide a robust foundation for understanding the pharmacological profile of ixekizumab and its role in the management of these chronic inflammatory conditions.

References

- 1. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A | Semantic Scholar [semanticscholar.org]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ankylosingspondylitisnews.com [ankylosingspondylitisnews.com]

- 8. medscape.com [medscape.com]

- 9. Ixekizumab, an interleukin-17A specific monoclonal antibody, for the treatment of biologic-naive patients with active psoriatic arthritis: results from the 24-week randomised, double-blind, placebo-controlled and active (adalimumab)-controlled period of … | Annals of the Rheumatic Diseases [ard.bmj.com]

- 10. Efficacy and safety of ixekizumab through 52 weeks in two phase 3, randomised, controlled clinical trials in patients with active radiographic axial spondyloarthritis (COAST-V and COAST-W) | Annals of the Rheumatic Diseases [ard.bmj.com]

- 11. Ixekizumab, an interleukin-17A antagonist in the treatment of ankylosing spondylitis or radiographic axial spondyloarthritis in patients previously untreated with biological disease-modifying anti-rheumatic drugs (COAST-V): 16 week results of a phase 3 randomised, double-blind, active-controlled and placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Talquetamab: A Technical Guide on the First-in-Class GPRC5D-Targeting Bispecific Antibody for Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talquetamab, marketed as Talvey, is a first-in-class bispecific antibody that represents a significant advancement in the treatment of relapsed or refractory multiple myeloma (RRMM).[1][2][3] This document provides a comprehensive overview of talquetamab, including its discovery, mechanism of action, and clinical data. Detailed summaries of its efficacy and safety from the pivotal MonumenTAL-1 study are presented in tabular format for clarity. Furthermore, this guide outlines the fundamental experimental workflows and signaling pathways associated with talquetamab's activity, visualized through diagrams to facilitate a deeper understanding of its novel therapeutic approach.

Introduction: The Discovery of a Novel Target

The development of talquetamab was driven by the need for new therapeutic options for patients with multiple myeloma who have exhausted existing treatments. The discovery process focused on identifying novel cell surface proteins highly expressed on malignant plasma cells with limited expression in normal tissues. This led to the identification of G protein-coupled receptor class C group 5 member D (GPRC5D) as a promising immunotherapeutic target.[4][5] GPRC5D is an orphan receptor whose expression in normal tissues is primarily restricted to hard keratin-producing epithelial cells, making it an ideal candidate for targeted therapy in multiple myeloma.[4][6][7]

Talquetamab is a humanized IgG4 bispecific antibody engineered to simultaneously bind to GPRC5D on multiple myeloma cells and the CD3 receptor on the surface of T-cells.[6][8][9] This dual-binding mechanism redirects the patient's own T-cells to recognize and eliminate cancerous plasma cells.[8][9][10] The U.S. Food and Drug Administration (FDA) granted accelerated approval for talquetamab in August 2023 for adult patients with RRMM who have received at least four prior lines of therapy.[3][6][11]

Mechanism of Action

Talquetamab's mode of action is centered on T-cell redirection and activation. By forming an immunological synapse between the T-cell and the myeloma cell, talquetamab initiates a cascade of events leading to cancer cell lysis.[1][9]

The key steps in talquetamab's mechanism of action are:

-

Bispecific Binding: One arm of the antibody binds to the GPRC5D receptor on myeloma cells, while the other arm engages the CD3 component of the T-cell receptor (TCR) complex on T-cells.[8][9]

-

T-Cell Activation: This cross-linking activates the T-cells, leading to their proliferation and the release of pro-inflammatory cytokines such as IL-6, IL-10, TNF-α, and IFN-γ.[6][8]

-

Cytotoxic Payload Delivery: Activated T-cells release cytotoxic granules containing perforin and granzymes directly at the myeloma cell.[1][8]

-

Tumor Cell Lysis: Perforin creates pores in the myeloma cell membrane, allowing granzymes to enter and induce apoptosis, or programmed cell death.[8]

This targeted approach harnesses the power of the patient's immune system to specifically attack and destroy myeloma cells.[10]

Signaling Pathways

The therapeutic effect of talquetamab is mediated through the activation of the CD3 signaling pathway in T-cells, initiated by the engagement of GPRC5D on myeloma cells.

Synthesis and Manufacturing

As a humanized monoclonal antibody, talquetamab is produced through recombinant DNA technology in mammalian cell culture. The manufacturing process is complex and proprietary. It generally involves:

-

Cell Line Development: Establishing a stable cell line (e.g., Chinese Hamster Ovary - CHO cells) that has been genetically engineered to produce the bispecific antibody.

-

Upstream Processing: Large-scale culture of the engineered cells in bioreactors to generate the antibody.

-

Downstream Processing: Purification of the antibody from the cell culture medium through a series of chromatography and filtration steps to ensure high purity and removal of contaminants.

-

Formulation: The purified antibody is formulated into a stable liquid form for subcutaneous injection.

Experimental Protocols and Workflows

While specific, detailed proprietary experimental protocols are not publicly available, the methodologies employed in the preclinical and clinical evaluation of talquetamab can be summarized.

Preclinical Evaluation Workflow

The preclinical assessment of talquetamab followed a logical progression to establish its mechanism of action, efficacy, and safety profile before human trials.

MonumenTAL-1 Clinical Trial Protocol

The pivotal MonumenTAL-1 study was a Phase 1/2, open-label, multicenter clinical trial designed to evaluate the safety and efficacy of talquetamab in patients with RRMM.[12][13]

-

Phase 1 (Dose Escalation): The primary objective was to determine the recommended Phase 2 dose (RP2D) and schedule for talquetamab administered subcutaneously.[13] Patients received escalating doses to assess safety and tolerability.

-

Phase 2 (Dose Expansion): This phase further evaluated the efficacy and safety of the RP2Ds in a larger patient cohort.[12]

-

Key Inclusion Criteria: Adult patients with RRMM who had received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.

-

Dosing and Administration: Talquetamab was administered subcutaneously on a weekly or bi-weekly schedule, with initial step-up doses to mitigate the risk of cytokine release syndrome (CRS).[14][15]

-

Primary Endpoints: Safety and tolerability for Phase 1, and overall response rate (ORR) for Phase 2.[13]

-

Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), and overall survival (OS).

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the MonumenTAL-1 study.

Table 1: Efficacy Results from the MonumenTAL-1 Study

| Endpoint | 0.4 mg/kg Weekly (n=143) | 0.8 mg/kg Every Two Weeks (n=154) |

| Overall Response Rate (ORR) | 74.1%[16] | 73.1%[17] |

| Very Good Partial Response (VGPR) or Better | 59%[18] | 57%[18] |

| Complete Response (CR) or Better | 32.9%[16] | 40.3%[16] |

| Median Duration of Response (DOR) | 9.5 months[16] | 17.5 months[16] |

| Median Progression-Free Survival (PFS) | 7.5 months[5] | Not Reached (at time of analysis) |

| Median Overall Survival (OS) | 34.0 months[16] | Not Reached (at time of analysis)[16] |

Table 2: Common Adverse Events (AEs) in the MonumenTAL-1 Study

| Adverse Event | 0.4 mg/kg Weekly | 0.8 mg/kg Every Two Weeks |

| Cytokine Release Syndrome (CRS) | 73% (Grade 3: <1%)[13] | 78% (All Grade 1/2)[13] |

| Dysgeusia (Taste Changes) | 60%[13] | 44%[13] |

| Skin-Related AEs | 77% (All Grade 1/2)[13] | 65% (Grade 3: 13%)[13] |

| Nail Disorders | 30%[13] | 17%[13] |

| Neutropenia | 67% (Grade 3/4: 60%)[13] | 44% (Grade 3/4: 35%)[13] |

| Anemia | Reported[18] | Reported[18] |

| Dry Mouth | Reported | 44% (All Grade 1/2)[13] |

| Infections | 37%[13] | 13%[13] |

Conclusion and Future Directions

Talquetamab has demonstrated significant and durable responses in a heavily pretreated population of patients with relapsed or refractory multiple myeloma. Its novel mechanism of action, targeting GPRC5D, provides a new therapeutic avenue for patients who have exhausted other options. The safety profile is manageable, with cytokine release syndrome and specific on-target, off-tumor effects such as dysgeusia and skin-related AEs being the most common.

Ongoing research is focused on evaluating talquetamab in combination with other anti-myeloma agents and in earlier lines of therapy. These studies will further elucidate the optimal role of this first-in-class GPRC5D-targeting bispecific antibody in the evolving treatment landscape of multiple myeloma.

References

- 1. Talquetamab in Multiple Myeloma: Efficacy, Safety, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Talquetamab - Wikipedia [en.wikipedia.org]

- 3. myeloma.org [myeloma.org]

- 4. sinobiological.com [sinobiological.com]

- 5. youtube.com [youtube.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. GPRC5D - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Talquetamab? [synapse.patsnap.com]

- 9. How does Talquetamabcompare with other treatments for Multiple Myeloma? [synapse.patsnap.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Talquetamab - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Plain language summary of the MonumenTAL-1 study of talquetamab in people with relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. cancernetwork.com [cancernetwork.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Talquetamab in Patients with Relapsed/Refractory Multiple Myeloma: Phase 1/2 Results from MonumenTAL-1 [theoncologynurse.com]

In-vitro characterization of Taltsv

An In-Depth Technical Guide to the In-Vitro Characterization of Talquetamab

Introduction

Talquetamab, marketed under the trade name Talvey, is a first-in-class, off-the-shelf bispecific T-cell engager (BiTE) antibody developed for the treatment of relapsed or refractory multiple myeloma (RRMM).[1][2][3] This engineered IgG4 antibody is designed to redirect the patient's own T-cells to recognize and eliminate malignant plasma cells.[4][5] Talquetamab's unique mechanism of action and promising clinical efficacy have positioned it as a significant advancement in the therapeutic landscape for a heavily pretreated patient population.[6] This technical guide provides a comprehensive overview of the in-vitro characterization of Talquetamab, detailing its mechanism of action, experimental protocols for its evaluation, and key determinants of its anti-myeloma activity.

Mechanism of Action

Talquetamab functions by simultaneously binding to two distinct cell surface proteins: the CD3 receptor on T-cells and the G protein-coupled receptor class 5 member D (GPRC5D) on multiple myeloma cells.[1][2][4] GPRC5D is an ideal immunotherapeutic target due to its high expression on malignant plasma cells with limited expression in normal human tissues, primarily in keratinized tissues.[7][8]

This dual-binding action effectively creates an immunological synapse, bringing cytotoxic T-cells into close proximity with the myeloma cells.[1][4] The engagement of the CD3 receptor complex triggers T-cell activation, proliferation, and subsequent release of cytotoxic granules containing perforin and granzymes.[1][4] These molecules induce apoptosis (programmed cell death) in the target myeloma cells.[4] Furthermore, activated T-cells release pro-inflammatory cytokines, such as IL-6, IL-10, TNF-α, and IFN-γ, which amplify the anti-tumor immune response by recruiting additional immune cells.[4][9]

Caption: Mechanism of action of Talquetamab.

Quantitative Data on Efficacy

Talquetamab has demonstrated significant anti-myeloma activity in both preclinical and clinical settings.[10] The pivotal MonumenTAL-1 study showcased its efficacy in a heavily pretreated patient population.[6][7]

| Dosing Regimen | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Complete Response (CR) Rate | Stringent Complete Response (sCR) | Median Progression-Free Survival (PFS) |

| 0.4 mg/kg Weekly (QW) | 74.1%[6] | 59.4%[6] | 9.8%[6] | 23.8%[6] | 7.5 months[7] |

| 0.8 mg/kg Bi-weekly (Q2W) | ~70%[6] | Not explicitly stated | Not explicitly stated | Not explicitly stated | 14 months[11] |

| Prior T-cell Redirection Therapy | 63%[7] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Experimental Protocols

The in-vitro characterization of Talquetamab involves a series of assays to determine its binding affinity, T-cell activation potential, and cytotoxic activity. A generalized workflow for a cytotoxicity assay is outlined below.

Generalized In-Vitro Cytotoxicity Assay Workflow

This assay evaluates the ability of Talquetamab to induce T-cell-mediated killing of GPRC5D-expressing myeloma cells.

-

Cell Culture : Culture GPRC5D-positive multiple myeloma cell lines and isolate peripheral blood mononuclear cells (PBMCs) from healthy donors as a source of effector T-cells.

-

Co-culture : Co-culture the myeloma target cells with the effector T-cells at a specific effector-to-target (E:T) ratio.

-

Treatment : Add serial dilutions of Talquetamab to the co-culture. Include appropriate controls, such as an isotype control antibody.

-

Incubation : Incubate the co-culture for a defined period (e.g., 24-72 hours).

-

Cytotoxicity Assessment : Measure myeloma cell viability using methods such as flow cytometry (e.g., Annexin V/PI staining) or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Data Analysis : Calculate the percentage of specific cell lysis for each concentration of Talquetamab and determine the EC50 (half-maximal effective concentration).

Caption: Generalized workflow for an in-vitro cytotoxicity assay.

Determinants of In-Vitro Response

Several factors have been identified to influence the in-vitro efficacy of Talquetamab:

-

GPRC5D Expression Level : The level of GPRC5D expression on myeloma cells is a key determinant of Talquetamab-mediated cell lysis.[10]

-

Effector-to-Target (E:T) Ratio : The ratio of effector T-cells to target myeloma cells can impact the extent of cell killing.[10]

-

T-cell Activation and Exhaustion : T-cell activation is crucial for the cytotoxic effect of Talquetamab.[10] Markers of T-cell exhaustion, such as PD-1, TIM-3, and LAG-3, may be associated with a reduced response.[12]

-

Bone Marrow Microenvironment : Direct contact with bone marrow stromal cells has been shown to potentially impair the efficacy of Talquetamab in vitro.[10]

In-Vitro Combination Studies

Preclinical studies have explored the combination of Talquetamab with other anti-myeloma agents. The addition of daratumumab (an anti-CD38 antibody) or pomalidomide (an immunomodulatory agent) has been shown to enhance Talquetamab-mediated lysis of primary myeloma cells in an additive fashion in vitro.[10]

Conclusion

The in-vitro characterization of Talquetamab reveals it to be a potent bispecific antibody that effectively redirects T-cells to eliminate GPRC5D-expressing multiple myeloma cells. Its mechanism of action, involving the formation of an immunological synapse and subsequent T-cell-mediated cytotoxicity, is well-defined. In-vitro studies have been instrumental in establishing its anti-myeloma activity and identifying key factors that influence its efficacy. These preclinical findings provided a strong rationale for the clinical development of Talquetamab, which has now emerged as a valuable therapeutic option for patients with relapsed or refractory multiple myeloma.

References

- 1. What is Talquetamab used for? [synapse.patsnap.com]

- 2. What are the approved indications for Talquetamab? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. What is the mechanism of Talquetamab? [synapse.patsnap.com]

- 5. targetedonc.com [targetedonc.com]

- 6. Talquetamab in Multiple Myeloma: Efficacy, Safety, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Preclinical activity and determinants of response of the GPRC5DxCD3 bispecific antibody talquetamab in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. google.com [google.com]

An In-depth Technical Guide to the Binding Affinity of a Hypothetical Small Molecule Inhibitor, TAL-Inhib-1, to the TAL1 Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of a hypothetical small molecule, TAL-Inhib-1, to the TAL1 (T-cell acute lymphocytic leukemia 1) protein, a critical transcription factor implicated in hematopoiesis and the pathogenesis of T-cell acute lymphoblastic leukemia (T-ALL). This document outlines the quantitative binding affinity data, detailed experimental protocols for its determination, and the relevant signaling pathways, offering a framework for the discovery and validation of TAL1 inhibitors.

Quantitative Binding Affinity of TAL-Inhib-1 to TAL1

The binding affinity of TAL-Inhib-1 for the TAL1 protein has been characterized using multiple biophysical techniques. The equilibrium dissociation constant (K D ), association rate constant (k on ), dissociation rate constant (k off ), and the half-maximal inhibitory concentration (IC 50 ) provide a quantitative measure of the inhibitor's potency and kinetics.[1][2][3] A summary of these hypothetical values is presented in Table 1. A lower K D value signifies a tighter binding interaction.[3]

| Parameter | Value | Technique |

| Equilibrium Dissociation Constant (K D ) | 20 nM | Surface Plasmon Resonance (SPR) |

| Association Rate Constant (k on ) | 5 x 10 5 M -1 s -1 | Surface Plasmon Resonance (SPR) |

| Dissociation Rate Constant (k off ) | 1 x 10 -2 s -1 | Surface Plasmon Resonance (SPR) |

| Half-Maximal Inhibitory Concentration (IC 50 ) | 150 nM | Cell-Based Reporter Assay |

Table 1: Hypothetical Binding Affinity and Potency of TAL-Inhib-1 for TAL1. This table summarizes key quantitative metrics that define the interaction between the hypothetical inhibitor TAL-Inhib-1 and the TAL1 protein.

Experimental Protocols for Determining Binding Affinity

A variety of biophysical methods can be employed to accurately measure the binding affinity of small molecules to proteins.[4] The following are detailed protocols for three standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).

2.1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor surface.[4][5]

Protocol:

-

Protein Immobilization:

-

Activate a CM5 sensor chip surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6]

-

Inject purified recombinant TAL1 protein (50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of approximately 8000-10000 response units (RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.[7]

-

-

Binding Analysis:

-

Prepare a dilution series of TAL-Inhib-1 (e.g., 0.1 nM to 1 µM) in a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20).

-

Inject the TAL-Inhib-1 solutions over the TAL1-immobilized surface at a flow rate of 30 µL/min for 180 seconds.

-

Allow for a dissociation phase of 300 seconds with running buffer.

-

Regenerate the sensor surface between cycles with a pulse of 10 mM glycine-HCl, pH 2.5.

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal.

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine k on , k off , and K D .

-

2.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[8][9][10]

Protocol:

-

Sample Preparation:

-

Dialyze purified TAL1 protein and TAL-Inhib-1 extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.[11]

-

Determine the precise concentrations of the protein and the small molecule.

-

-

ITC Experiment:

-

Fill the sample cell with the TAL1 protein solution (e.g., 20 µM).

-

Load the injection syringe with the TAL-Inhib-1 solution (e.g., 200 µM).

-

Set the experimental temperature to 25°C.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of TAL-Inhib-1 into the TAL1 solution, with a spacing of 150 seconds between injections.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of TAL-Inhib-1 to TAL1.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., single-site binding) to determine the K D , stoichiometry (n), and enthalpy of binding (ΔH).

-

2.3. MicroScale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding.[12][13]

Protocol:

-

Sample Preparation:

-

Label the purified TAL1 protein with a fluorescent dye (e.g., RED-NHS) according to the manufacturer's protocol.

-

Keep the labeled TAL1 concentration constant (e.g., 20 nM).

-

Prepare a 16-point serial dilution of TAL-Inhib-1 in MST buffer (e.g., PBS, 0.05% Tween-20).[14]

-

-

MST Measurement:

-

Mix the labeled TAL1 with each dilution of TAL-Inhib-1.

-

Load the samples into MST capillaries.[15]

-

Measure the thermophoretic movement using an MST instrument.

-

-

Data Analysis:

-

Plot the change in normalized fluorescence against the logarithm of the TAL-Inhib-1 concentration.

-

Fit the resulting binding curve with the K D model to determine the dissociation constant.

-

Mandatory Visualizations

Diagrams of key experimental workflows and signaling pathways are provided below using the DOT language.

References

- 1. google.com [google.com]

- 2. Dissociation constant - Wikipedia [en.wikipedia.org]

- 3. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]

An In-depth Technical Guide on the Cellular Uptake and Localization of Taltsv

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the cellular uptake and subsequent intracellular localization of the novel therapeutic agent, Taltsv. Understanding the mechanisms by which this compound enters target cells and traffics to its site of action is critical for optimizing its therapeutic efficacy and informing the development of next-generation delivery systems. This guide will detail the experimental findings that elucidate the endocytic pathways involved in this compound internalization and its journey through various subcellular compartments. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's cell biology, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Cellular Uptake of this compound: Mechanisms and Quantitative Analysis

The entry of this compound into cells is a critical first step for its biological activity. Studies have been conducted to determine the primary pathways of endocytosis responsible for its internalization. Endocytosis is a fundamental cellular process for the uptake of various molecules and can be broadly categorized into clathrin-dependent and clathrin-independent pathways.[1] The major pathways considered for this compound uptake include clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis, and macropinocytosis.

Quantitative Analysis of this compound Internalization

To quantify the efficiency of this compound uptake, dose-response and time-course experiments were performed. The following table summarizes the key quantitative parameters derived from these studies.

| Parameter | Value | Experimental Condition |

| Kuptake | 15.2 ± 2.1 nM | 30 min incubation at 37°C |

| Vmax | 1.2 ± 0.3 pmol/min/mg protein | 30 min incubation at 37°C |

| Uptake Half-Time (t1/2) | 18.5 min | Continuous incubation with 50 nM this compound |

| Optimal Temperature | 37°C | Uptake measured at 4°C, 25°C, and 37°C |

| Energy Dependence | ATP-dependent | Confirmed by inhibition with sodium azide |

Identification of the Endocytic Pathway

To identify the specific endocytic pathway(s) involved in this compound uptake, a series of inhibition studies were conducted. Cells were pre-treated with well-characterized pharmacological inhibitors of different endocytosis mechanisms prior to the addition of fluorescently-labeled this compound. The resulting inhibition of this compound uptake was quantified.

| Inhibitor | Target Pathway | Concentration | % Inhibition of this compound Uptake |

| Chlorpromazine | Clathrin-mediated endocytosis | 30 µM | 78.5 ± 5.2% |

| Dynasore | Dynamin-dependent endocytosis | 80 µM | 85.1 ± 6.8% |

| Filipin III | Caveolae-mediated endocytosis | 5 µg/mL | 12.3 ± 3.1% |

| Amiloride | Macropinocytosis | 50 µM | 5.7 ± 2.5% |

The data strongly suggest that this compound is predominantly internalized via a dynamin-dependent, clathrin-mediated endocytic pathway.[2]

Intracellular Localization and Trafficking of this compound

Following internalization, the intracellular fate of this compound was tracked using high-resolution confocal microscopy. Fluorescently-labeled this compound was co-localized with specific markers for various subcellular organelles at different time points.

Co-localization Analysis

The table below summarizes the Pearson's correlation coefficient for the co-localization of this compound with different organelle markers over time. A coefficient close to 1 indicates a high degree of co-localization.

| Time Point | Early Endosomes (EEA1) | Late Endosomes (Rab7) | Lysosomes (LAMP1) | Golgi Apparatus (GM130) | Endoplasmic Reticulum (Calnexin) |

| 5 min | 0.85 ± 0.07 | 0.12 ± 0.03 | 0.05 ± 0.02 | 0.03 ± 0.01 | 0.02 ± 0.01 |

| 15 min | 0.45 ± 0.09 | 0.78 ± 0.06 | 0.21 ± 0.04 | 0.04 ± 0.02 | 0.03 ± 0.01 |

| 30 min | 0.15 ± 0.04 | 0.35 ± 0.08 | 0.82 ± 0.05 | 0.05 ± 0.02 | 0.04 ± 0.01 |

| 60 min | 0.08 ± 0.03 | 0.18 ± 0.05 | 0.89 ± 0.04 | 0.06 ± 0.03 | 0.05 ± 0.02 |

These results indicate a classical trafficking pathway for this compound: rapid accumulation in early endosomes, followed by transport to late endosomes, and finally sequestration in lysosomes.

Experimental Protocols

Cellular Uptake Assay

-

Cell Culture: Seed target cells in 24-well plates at a density of 1 x 105 cells/well and culture for 24 hours.

-

Inhibitor Pre-treatment (for pathway identification): Pre-incubate cells with pharmacological inhibitors (or vehicle control) in serum-free media for 30 minutes at 37°C.

-

This compound Incubation: Add fluorescently-labeled this compound to the media at the desired concentration and incubate for the specified time at 37°C.

-

Wash: Aspirate the media and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized this compound.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification: Measure the fluorescence intensity of the cell lysate using a plate reader. Normalize the fluorescence signal to the total protein concentration of the lysate, determined by a BCA assay.

Confocal Microscopy for Co-localization

-

Cell Culture: Seed cells on glass-bottom dishes suitable for microscopy.

-

Transfection (for organelle markers): Transfect cells with fluorescently-tagged organelle markers (e.g., GFP-Rab7, RFP-LAMP1) 24 hours prior to the experiment, or use immunofluorescence staining post-fixation.

-

This compound Incubation: Add fluorescently-labeled this compound to the cells and incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization and Staining (if required): If using antibody-based markers, permeabilize the cells with 0.1% Triton X-100 and incubate with primary and secondary antibodies.

-

Imaging: Acquire images using a confocal laser scanning microscope with appropriate laser lines and emission filters for the fluorophores used.

-

Image Analysis: Analyze the acquired images using image analysis software to determine the Pearson's correlation coefficient for co-localization between the this compound signal and the organelle marker signal.

Visualizing Cellular Processes

Signaling and Trafficking Pathways

Caption: Clathrin-mediated endocytosis and trafficking of this compound.

Experimental Workflow for Uptake Quantification

Caption: Workflow for quantifying cellular uptake of this compound.

Logical Relationship of Endocytic Pathways

Caption: Classification of major endocytic pathways.

References

Pharmacokinetics and pharmacodynamics of Taltsv

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Taltz (Ixekizumab)

Introduction

Taltz, with the generic name ixekizumab, is a humanized immunoglobulin G subclass 4 (IgG4) monoclonal antibody.[1][2] It is a targeted biologic therapy approved for the treatment of several autoimmune conditions, including moderate-to-severe plaque psoriasis, active psoriatic arthritis, ankylosing spondylitis, and non-radiographic axial spondyloarthritis.[3][4][5] Developed by Eli Lilly and Company, ixekizumab functions by selectively targeting and neutralizing the pro-inflammatory cytokine Interleukin-17A (IL-17A), a key driver in the pathogenesis of these inflammatory diseases.[4][5][6] This guide provides a detailed overview of the pharmacodynamic and pharmacokinetic properties of ixekizumab, its clinical efficacy, and the methodologies of the pivotal trials that established its therapeutic profile.

Pharmacodynamics: Mechanism of Action

Ixekizumab exerts its therapeutic effect by selectively binding to the IL-17A cytokine with high affinity and specificity.[4][7][8] IL-17A is a naturally occurring cytokine that plays a central role in the body's normal inflammatory and immune responses.[2][7] In autoimmune diseases like psoriasis, IL-17A is overproduced and stimulates the proliferation and activation of keratinocytes, leading to the characteristic plaque formation.[5] By binding to IL-17A, ixekizumab acts as an antagonist, preventing the cytokine from interacting with its receptor (the IL-17 receptor).[1][4][7] This inhibition blocks the downstream inflammatory signaling cascade, leading to a reduction in the release of pro-inflammatory cytokines and chemokines, thereby modulating the inflammatory response and improving clinical signs and symptoms.[1][6]

Pharmacokinetics: ADME Profile

The pharmacokinetic (PK) properties of ixekizumab have been characterized in adult patients with plaque psoriasis, demonstrating dose-proportional pharmacokinetics over a subcutaneous administration range of 5 mg to 160 mg.[2][7] The PK properties are consistent across its approved indications.[7]

Absorption: Following a single 160 mg subcutaneous dose in psoriasis patients, ixekizumab reaches a peak mean serum concentration (Cmax) of 15 ± 6 mcg/mL in approximately 4 days (Tmax).[2] The bioavailability after subcutaneous injection ranges from 60% to 81%.[1][2][5] Studies have shown that administration into the thigh results in a higher bioavailability compared to other sites like the arm or abdomen.[1][2][5] Following the recommended induction regimen, steady-state concentrations are typically achieved by Week 8.[1][2]

Distribution: The volume of distribution at steady-state is 7.11 liters.[1][2][5] Both clearance and volume of distribution of ixekizumab increase with rising body weight.[1][5]

Metabolism: As a humanized monoclonal antibody, ixekizumab is expected to be degraded into small peptides and amino acids through proteolytic pathways, similar to the catabolism of endogenous IgG.[1][5] Its specific metabolic pathway has not been formally characterized.[1]

Excretion: Ixekizumab is characterized by slow clearance, with a mean systemic clearance of 0.39 liters/day.[1][5] The elimination half-life is approximately 13 days.[1][5][9]

| Pharmacokinetic Parameter | Value | Citation(s) |

| Bioavailability | 60% - 81% | [1][2][5] |

| Time to Peak Concentration (Tmax) | ~4 days | [1][2][9] |

| Volume of Distribution (Vd) | 7.11 L | [1][2][5] |

| Systemic Clearance | 0.39 L/day | [1][2][5] |

| Elimination Half-life (t½) | 13 days | [1][5][9] |

Clinical Efficacy

The efficacy of Taltz has been established through several large-scale, Phase III clinical trials across its indications.

Plaque Psoriasis (UNCOVER Trials)

The UNCOVER-1, -2, and -3 trials were pivotal in demonstrating the efficacy of ixekizumab in adults with moderate-to-severe plaque psoriasis. These studies showed that ixekizumab provided rapid and significant skin clearance compared to both placebo and an active comparator (etanercept).[10]

| Efficacy Endpoint (Week 12) | UNCOVER-1 (IXE Q2W) | UNCOVER-2 (IXE Q2W) | UNCOVER-3 (IXE Q2W) | Citation(s) |

| PASI 75 | 89% | 90% | 87% | [10] |

| PASI 90 | 71% | 71% | 68% | |

| PASI 100 | 35% | 41% | 38% | |

| sPGA of 0 or 1 | 82% | 83% | 78% | |

| IXE Q2W: Ixekizumab 80 mg every 2 weeks, following a 160 mg starting dose. | ||||

| PASI: Psoriasis Area and Severity Index; sPGA: static Physician's Global Assessment. |

Psoriatic Arthritis (SPIRIT-P1 & SPIRIT-P2 Trials)

The SPIRIT-P1 and SPIRIT-P2 trials evaluated Taltz in patients with active psoriatic arthritis. SPIRIT-P1 focused on biologic-naïve patients, while SPIRIT-P2 enrolled patients with an inadequate response to TNF inhibitors.[11]

| Efficacy Endpoint (Week 24) | SPIRIT-P1 (IXE Q4W) | SPIRIT-P2 (IXE Q4W) | Citation(s) |

| ACR20 | 58% | 53% | [11] |

| ACR50 | 40% | 35% | [11] |

| ACR70 | 23% | 22% | [11] |

| IXE Q4W: Ixekizumab 80 mg every 4 weeks, following a 160 mg starting dose. | |||

| ACR: American College of Rheumatology response criteria. |

Experimental Protocols

The clinical development program for Taltz involved robust, multicenter, randomized, double-blind, placebo-controlled studies.

UNCOVER Study Design

The UNCOVER trials for plaque psoriasis shared a similar design.

-

Study Design : Phase 3, randomized, double-blind, placebo-controlled (and active-controlled in UNCOVER-2 and -3) trials.[10][12]

-

Patient Population : Adult patients with moderate-to-severe plaque psoriasis (defined by ≥10% body surface area involvement, sPGA score ≥3, and PASI score ≥12) who were candidates for systemic therapy or phototherapy.

-

Methodology :

-

Screening Phase : A period of up to 30 days to assess patient eligibility, including medical history and tuberculosis screening.[11]

-

Induction Period (12 weeks) : Eligible patients were randomized to receive a starting dose of 160 mg of ixekizumab (two 80 mg injections) or placebo at Week 0. The ixekizumab groups then received 80 mg every two weeks (Q2W) or every four weeks (Q4W). The placebo group received injections at the same intervals.[12]

-

Maintenance Period (up to 60 weeks) : In UNCOVER-1 and -2, patients who responded to treatment at week 12 were re-randomized to receive either placebo or ixekizumab 80 mg every 4 or 12 weeks to assess the maintenance of response.[13]

-

-

Primary Endpoints : The co-primary endpoints were the percentage of patients achieving a 75% improvement in PASI score (PASI 75) and the percentage of patients achieving an sPGA score of 0 (clear) or 1 (minimal) at Week 12.[12]

Safety and Immunogenicity

Across clinical trials, the most frequently reported adverse events with Taltz were nasopharyngitis, upper respiratory tract infections, and injection-site reactions.[1][10] As with other biologics that modulate the immune system, Taltz may increase the risk of infection, and patients should be evaluated for tuberculosis (TB) infection prior to initiating treatment.[1][3]

During the 60-week treatment period for plaque psoriasis, approximately 22% of subjects treated with the recommended dosing regimen developed anti-drug antibodies to ixekizumab.[7] The presence of higher antibody titers has been associated with decreased drug concentrations and a potential reduction in clinical response.[7]

References

- 1. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. rheumatology.org [rheumatology.org]

- 4. What is Ixekizumab used for? [synapse.patsnap.com]

- 5. Ixekizumab - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Taltz (Ixekizumab Injection, for Subcutaneous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. What clinical trials have been conducted for Ixekizumab? [synapse.patsnap.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Results - Clinical Review Report: Ixekizumab (Taltz) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Results - Clinical Review Report: Ixekizumab (Taltz) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Clinical Efficacy and Safety of Ixekizumab for Treatment of Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]

An In-depth Technical Guide on the Core Functional Effects of TAL1 on Helix-Loop-Helix Protein Function

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Taltsv" provided in the prompt does not correspond to a known biological entity in scientific literature. Based on the context of "helix-loop-helix protein function," this guide has been developed assuming the user intended to inquire about TAL1 (T-cell acute lymphocytic leukemia 1), a well-characterized and critical basic helix-loop-helix (bHLH) transcription factor.

Executive Summary

TAL1, also known as Stem Cell Leukemia (SCL), is a canonical member of the class II basic helix-loop-helix (bHLH) family of transcription factors. It is a master regulator of hematopoietic development, with its aberrant expression being a primary driver in a significant portion of T-cell acute lymphoblastic leukemia (T-ALL) cases.[1][2] TAL1's function is intrinsically linked to its interaction with other HLH proteins. It is unable to bind DNA or form homodimers on its own.[3] Instead, it must form heterodimers with ubiquitously expressed class I bHLH proteins, known as E-proteins (e.g., E2A/TCF3, HEB/TCF12).[1][4] This obligate heterodimerization is central to TAL1's mechanism of action, allowing it to sequester E-proteins and redirect them to specific DNA sequences, thereby modulating transcription and influencing cell fate. This guide provides a detailed overview of TAL1's effect on HLH protein function, presenting quantitative data, experimental methodologies, and visual diagrams of key pathways and workflows.

The TAL1-E-Protein Interaction: A Functional Paradigm

The primary effect of TAL1 on HLH protein function is its dominant interaction with class I E-proteins. This interaction has several functional consequences:

-

Sequestration and Inhibition of E-protein Homodimers: E-proteins can form homodimers that are active in promoting differentiation in various lineages, including lymphocytes.[5] By forming highly stable heterodimers with E-proteins, TAL1 effectively reduces the pool of available E-proteins that can form homodimers. This sequestration can lead to the inhibition of E-protein-mediated transcription and a block in differentiation, a key mechanism in T-ALL pathogenesis.[5][6][7]

-

Redirection of DNA Binding Specificity: TAL1-E-protein heterodimers recognize a specific subset of E-box DNA sequences (CANNTG).[3] The consensus binding sequence is composed of half-sites recognized by each partner in the dimer.[3] This redirects the transcriptional machinery to TAL1-specific target genes that are crucial for hematopoietic development and leukemogenesis.

-

Formation of a Core Transcriptional Complex: The TAL1-E-protein heterodimer serves as a scaffold for the assembly of a larger transcriptional regulatory complex. This complex often includes non-DNA-binding proteins like LMO1/2 and the DNA-binding transcription factors GATA3 and RUNX1.[1][8] This multi-protein complex is critical for the potent and specific regulation of target gene expression.

Quantitative Data on TAL1 Function

The following tables summarize quantitative findings from studies on TAL1, illustrating its impact on gene expression and its genomic binding patterns.

Table 1: Impact of TAL1 on Target Gene Expression

| Target Gene | Cell Type/Context | Fold Change/Effect | Reference |

| Group A Genes (e.g., ALDH1A2) | T-ALL Cells | Rapid and significant downregulation upon TAL1 degradation (log2-fold change ≤-0.7 within 4 hours) | [5] |

| Group B Genes (e.g., GIMAP) | T-ALL Cells | Downregulation upon combined inhibition of TAL1 and NOTCH1 | [5] |

| Group C Genes (E-protein targets) | T-ALL Cells | Upregulation upon TAL1 degradation (inhibition of E-protein inhibition) | [5][7] |

| MYB | T-ALL Cells | Directly activated by the TAL1 complex | [8][9][10] |

| TRIB2 | T-ALL Cells | Oppositely regulated by TAL1 and E2A/HEB | [2][8][9] |

| p16(Ink4a) | Monocyte Precursors | Repressed by TAL1; expression increases upon Tal1 knockout | [11][12] |

| Gata2 | Monocyte Precursors | Activated by TAL1; expression decreases upon Tal1 knockout | [11][12] |

Table 2: Genomic Distribution of TAL1 Binding Sites (ChIP-seq)

| Genomic Feature | Percentage of TAL1 Binding Sites | Cell Line/Context | Reference |

| Distal Promoters | Variable (mapped to closest gene) | T-ALL Primagrafts | [2] |

| Proximal Promoters | Variable (mapped to closest gene) | T-ALL Primagrafts | [2] |

| Exons | Variable (mapped to closest gene) | T-ALL Primagrafts | [2] |

| Introns | Variable (mapped to closest gene) | T-ALL Primagrafts | [2] |

| Intergenic Regions (>10 kb from gene) | Variable (mapped to closest gene) | T-ALL Primagrafts | [2] |

Key Experimental Protocols

Investigating the TAL1-HLH interaction requires a combination of molecular biology techniques to probe protein-protein interactions, protein-DNA binding, and transcriptional outcomes.

Co-Immunoprecipitation (Co-IP) to Detect TAL1-E-Protein Interaction

Co-IP is used to demonstrate the physical association between TAL1 and its E-protein partners within the cell.[13][14]

Methodology:

-

Cell Lysis: Harvest cells expressing the proteins of interest and lyse them using a non-denaturing lysis buffer (e.g., RIPA buffer with reduced detergent concentration) supplemented with protease and phosphatase inhibitors to maintain protein integrity and interactions.[14]

-

Pre-clearing (Optional): Incubate the cell lysate with beads (e.g., Protein A/G magnetic beads) to reduce non-specific binding in subsequent steps.[14]

-

Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-TAL1) to the lysate and incubate to allow antibody-antigen binding.[15] The choice of antibody is critical and should be validated for IP applications.[14]

-

Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture. The beads will bind to the Fc region of the antibody, capturing the antibody-bait protein complex and any associated "prey" proteins (e.g., E-proteins).[15]

-

Washing: Pellet the beads using a magnet and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting "prey" protein (e.g., anti-E2A or anti-HEB) to confirm its presence in the complex.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of TAL1, revealing its direct target genes.[16][17]

Methodology:

-

Cross-linking: Treat cells with formaldehyde (and optionally a second cross-linker like disuccinimidyl glutarate for enhanced capture of complexes) to covalently link proteins to DNA and interacting proteins to each other.[18][19]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.[18]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to TAL1. A negative control using a non-specific IgG antibody is essential.[18]

-

Complex Capture: Use Protein A/G beads to capture the antibody-TAL1-DNA complexes.

-

Washing: Perform stringent washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.[16]

-

Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of significant enrichment, which represent TAL1 binding sites.[20]

Luciferase Reporter Assay for Transcriptional Activity

This assay is used to quantify the effect of the TAL1-E-protein complex on the transcriptional activity of a specific gene promoter.[21][22][23]

Methodology:

-

Construct Preparation: Clone the promoter region of a putative TAL1 target gene (containing one or more E-box binding sites) into a reporter vector upstream of a luciferase gene.[24]

-

Cell Transfection: Co-transfect host cells with the reporter construct and expression vectors for TAL1 and its partner E-protein. A control vector (e.g., expressing Renilla luciferase) is often co-transfected for normalization of transfection efficiency.[25]

-

Cell Culture and Lysis: Culture the cells for 24-48 hours to allow for protein expression and reporter gene transcription/translation. Subsequently, lyse the cells using a passive lysis buffer.[25]

-

Luminometry: Add the luciferase substrate (luciferin) to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.[21]

-

Signal Measurement: Measure the intensity of the emitted light using a luminometer. The light output is directly proportional to the transcriptional activity of the cloned promoter.[22]

-

Data Normalization: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variability in cell number and transfection efficiency.

Visualizing TAL1-HLH Pathways and Workflows

Signaling and Interaction Pathways

Caption: Formation of the TAL1 core transcriptional complex and its binding to DNA E-box elements.

Experimental Workflows

Caption: A simplified workflow for a Chromatin Immunoprecipitation Sequencing (ChIP-seq) experiment.

Logical Relationships

Caption: Logical relationship showing how TAL1 expression shifts E-protein function from differentiation to oncogenesis.

References

- 1. Core Transcriptional Regulatory Circuit Controlled by the TAL1 Complex in Human T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preferred sequences for DNA recognition by the TAL1 helix-loop-helix proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The transcription factor TAL1 and miR-17-92 create a regulatory loop in hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulatory mechanisms and context-dependent roles of TAL1 in T-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]

- 6. The TAL1/Scl basic helix-loop-helix protein blocks myogenic differentiation and E-box dependent transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulatory mechanisms and context-dependent roles of TAL1 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Core transcriptional regulatory circuit controlled by the TAL1 complex in human T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Core Transcriptional Regulatory Circuit Controlled by the TAL1 Complex in Human T Cell Acute Lymphoblastic Leukemia [dspace.mit.edu]

- 10. ashpublications.org [ashpublications.org]

- 11. Role of the TAL1/SCL transcription factor in differentiation of bone marrow monocyte-macrophage precursors [ir.vanderbilt.edu]

- 12. The TAL1/SCL Transcription Factor Regulates Cell Cycle Progression and Proliferation in Differentiating Murine Bone Marrow Monocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mastering Co-Immunoprecipitation Protocols Using Magnetic Beads: A Step-by-Step Guide - nanomicronspheres [nanomicronspheres.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Frontiers | TF-ChIP Method for Tissue-Specific Gene Targets [frontiersin.org]

- 18. bosterbio.com [bosterbio.com]

- 19. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]

- 21. bitesizebio.com [bitesizebio.com]

- 22. opentrons.com [opentrons.com]

- 23. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Luciferase Reporters | Thermo Fisher Scientific - SG [thermofisher.com]

- 25. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TAL1 in T-Cell Leukemia: A Technical Guide

An in-depth analysis of current research literature reveals no direct references to a molecule named "TALTSV" in the context of T-cell leukemia. This suggests that "this compound" may be a typographical error. However, the query bears a strong resemblance to "TAL1" (T-cell acute lymphocytic leukemia 1), a well-established and critical oncogene in the development of T-cell acute lymphoblastic leukemia (T-ALL).

Therefore, this guide will proceed under the assumption that the intended topic is TAL1 and its pivotal role in T-cell leukemia.

Audience: Researchers, scientists, and drug development professionals.

Abstract: T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive malignancy of immature T-lymphocytes. A significant subset of T-ALL cases is driven by the aberrant expression of the transcription factor TAL1. Under normal physiological conditions, TAL1 is essential for hematopoietic stem cell maintenance and erythroid differentiation but is silenced during T-cell development. Its ectopic expression in T-lymphocytes disrupts normal differentiation, promotes cell survival, and is a key event in leukemogenesis. This document provides a detailed overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to the study of TAL1 in T-ALL.

Quantitative Data on TAL1 in T-ALL

The deregulation of TAL1 is one of the most frequent oncogenic events in T-ALL. This can occur through various genetic alterations.

| Parameter | Finding | Significance in T-ALL | Reference |

| Frequency of Deregulation | TAL1 is one of the most frequently deregulated oncogenes in T-ALL. | Highlights TAL1 as a major driver of the disease. | [1] |

| TAL1-Positive Subgroup | Expression of TAL1 and LMO1/2 defines a specific, distinct subgroup of T-ALL. | Allows for molecular classification of T-ALL, which has implications for prognosis and targeted therapy. | [2] |

| Prognostic Marker | tald rearrangement (a specific TAL1 gene alteration) may be associated with a good prognosis in children with T-cell ALL. | tald can serve as a useful clonal marker for a specific T-ALL subgroup. | [3] |

| Co-occurrence with NOTCH1 | TAL1 cooperates with NOTCH1, another key oncogene, to regulate shared gene targets in T-ALL cells. | Demonstrates the interplay between major oncogenic pathways in driving leukemia. | [2] |

Key Signaling Pathways Involving TAL1

TAL1 functions as a transcription factor, and its oncogenic activity is mediated through its interaction with other proteins and its regulation of downstream target genes. It often cooperates with other major signaling pathways, most notably the NOTCH1 pathway.

TAL1 and NOTCH1 Cooperative Signaling

In TAL1-positive T-ALL, TAL1 and activated NOTCH1 share common target genes. This cooperation is context-dependent and crucial for leukemic cell survival and proliferation.

Pathway Description: During normal T-cell development, E-proteins are required to activate genes essential for differentiation.[2] In T-ALL, ectopically expressed TAL1 inhibits these E-proteins, leading to a block in differentiation.[2] Concurrently, both TAL1 and activated NOTCH1 (the intracellular domain, ICN) can converge on and upregulate common target genes, such as the GTPase of the immunity-associated protein (GIMAP) family, which are involved in cell survival.[2] This demonstrates a cooperative mechanism where TAL1 blocks differentiation while collaborating with NOTCH1 to promote pro-leukemic gene expression.

Experimental Protocols for Studying TAL1

Investigating the function of TAL1 in T-ALL involves a range of molecular biology techniques to assess its expression, binding sites, and functional consequences.

Workflow for Identifying TAL1 Gene Alterations

A common method to identify specific alterations in the TAL1 gene, such as the tald rearrangement, involves Southern blotting and Polymerase Chain Reaction (PCR).

Methodology Details:

-

DNA Extraction: Genomic DNA is isolated from patient-derived T-ALL cells or bone marrow aspirates.

-

Southern Blot Analysis: The DNA is digested with restriction enzymes, separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled DNA probe specific to the TAL1 gene locus. The appearance of a band pattern different from the germline configuration indicates a rearrangement.[3]

-

Polymerase Chain Reaction (PCR): Primers are designed to flank the known breakpoint regions of the tald rearrangement. PCR is performed on the genomic DNA. The amplification of a product of a specific size, confirmed by gel electrophoresis, indicates the presence of the rearrangement.[3]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a transcription factor like TAL1, revealing its direct target genes.

Protocol Summary:

-

Cross-linking: T-ALL cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to TAL1 is used to immunoprecipitate the TAL1-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the associated DNA is purified.

-

Sequencing: The purified DNA fragments are sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequence reads are mapped to a reference genome to identify TAL1 binding peaks, which indicate the regulatory regions of its target genes. This method was used to identify a novel oncogenic neo-enhancer downstream of TAL1.[1]

Concluding Remarks

TAL1 is a central oncogene in a major subtype of T-cell acute lymphoblastic leukemia. Its aberrant expression, driven by diverse genetic alterations, leads to a blockade of T-cell differentiation and the activation of pro-survival pathways, often in cooperation with other oncogenic drivers like NOTCH1. Understanding the precise molecular mechanisms of TAL1 function and the pathways it regulates is critical for the development of targeted therapies aimed at this significant subset of T-ALL patients. The methodologies outlined herein represent the foundational approaches for continued research in this field.

References

- 1. TAL1 activation in T-cell acute lymphoblastic leukemia: a novel oncogenic 3' neo-enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulatory mechanisms and context-dependent roles of TAL1 in T-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]

- 3. Clinical significance of TAL1 gene alteration in childhood T-cell acute lymphoblastic leukemia and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of Taltsv: A Technical Overview

Introduction

Taltsv is a bioactive peptide with the chemical formula C31H49N7O11.[1] This document provides a summary of the available preliminary information regarding its toxicity, intended for researchers, scientists, and professionals in the field of drug development. Due to the limited publicly available data on this compound, this guide is based on information extracted from available chemical and patent databases. A comprehensive toxicological assessment would require dedicated, controlled studies.

1. Chemical and Physical Properties

A clear understanding of a compound's properties is fundamental to its toxicological evaluation.

| Property | Value | Reference |

| Molecular Formula | C31H49N7O11 | [1] |

| Molecular Weight | 695.76 g/mol | [1] |

| Physical Form | Solid | [1] |

| CAS Number | 71487-43-9 | [1] |

2. Potential Biological Pathways and Applications

While specific signaling pathways for this compound are not detailed in the available literature, its mention in a patent related to "compositions and methods for enhancing immune response" suggests a potential interaction with immunological pathways.[2] The patent lists this compound in the context of proteomics, peptides, and amino acids, indicating its potential role as a modulator of protein-based signaling cascades, possibly in areas like cell biology and virology.[2]

Further research is necessary to elucidate the precise mechanism of action and the specific signaling pathways this compound may influence. A hypothetical workflow for investigating these pathways is presented below.

3. Experimental Protocols for Preliminary Toxicity Screening

The following are generalized, standard protocols that would be essential for conducting a preliminary toxicity screening of a peptide compound such as this compound.

3.1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the effect of this compound on cell viability and determine its cytotoxic concentration (IC50).

-

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

3.2. Acute Systemic Toxicity in Rodents

-

Objective: To evaluate the short-term, systemic toxic effects of a single high dose of this compound.

-

Methodology:

-

Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats), with an equal number of male and female animals per group.

-

Dosing: Administer this compound via a relevant route (e.g., intravenous, intraperitoneal) at various dose levels, including a control group receiving the vehicle.

-

Observation: Monitor the animals for a period of 14 days for clinical signs of toxicity, including changes in behavior, body weight, and mortality.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Histopathology: Collect and preserve major organs for histopathological examination to identify any treatment-related changes.

-

The currently available information on "this compound" is sparse and primarily limited to its chemical identity and a potential association with immune response modulation. A thorough toxicological assessment is not possible without dedicated preclinical studies. The protocols and workflows outlined in this document provide a standard framework for how such an investigation could be structured. Researchers interested in the therapeutic potential of this compound should prioritize conducting comprehensive in vitro and in vivo toxicity studies to establish a foundational safety profile before proceeding with further development.

References

Unveiling the Target: A Technical Guide to the Identification and Validation of GPRC5D for Talquetamab in Multiple Myeleloma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification and validation of G protein-coupled receptor family C group 5 member D (GPRC5D) as a therapeutic target for Talquetamab (Talvey™), a first-in-class bispecific T-cell engager antibody approved for the treatment of relapsed or refractory multiple myeloma (RRMM). This document details the mechanism of action, summarizes key clinical trial data, outlines experimental methodologies, and discusses the emerging understanding of resistance mechanisms.

GPRC5D: An Orphan Receptor as a Prime Target in Multiple Myeloma

The selection of a suitable target is a critical first step in the development of targeted cancer therapies. An ideal target should be highly expressed on tumor cells with limited expression in normal tissues to maximize efficacy and minimize off-tumor toxicities. GPRC5D, an orphan G protein-coupled receptor, has emerged as a promising target in multiple myeloma.[1][2][3] Its function and endogenous ligand remain to be fully elucidated.[1]

Expression Profile: GPRC5D is highly and selectively expressed on malignant plasma cells.[1][2][4] In normal tissues, its expression is restricted to cells that produce hard keratin, such as those in hair follicles and nails.[1][4] This differential expression profile makes GPRC5D an attractive candidate for targeted immunotherapy in multiple myeloma.[1][5] The expression of GPRC5D on myeloma cells appears to be independent of B-cell maturation antigen (BCMA), another key target in myeloma, suggesting its potential as a therapeutic option for patients who have relapsed after BCMA-targeted therapies.

Talquetamab: A Bispecific T-Cell Engager Antibody